Brevinin-2Ra

Antimicrobial peptide Structure-activity relationship Sequence alignment

SAR programs on the brevinin-2 scaffold are often constrained by incomplete paralog panels, leaving structure-activity matrices with critical gaps. Brevinin-2Ra addresses this as one of five co-expressed brevinin-2 peptides from Pelophylax ridibundus, exhibiting only 46% sequence identity to Brevinin-2R. • Unique sequence (GILDSLKNFAKDAAGILLKKASCKLSGQC) with GRAVY 0.614 and net charge +4-provides a distinct hydrophobic/charge profile for membrane partitioning and hemolytic threshold studies. • Lyophilized, ≥95% HPLC purity; custom synthesis with standard pack sizes (10 mg, 50 mg, 100 mg); ships ambient globally.

Molecular Formula
Molecular Weight
Cat. No. B1577736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-2Ra
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-2Ra – Antimicrobial Peptide Overview


Brevinin-2Ra is a 28-residue, cationic, α‑helical antimicrobial peptide (AMP) belonging to the brevinin‑2 subfamily of frog skin‑derived host‑defense peptides. It was isolated from the skin secretion of the Marsh frog Pelophylax ridibundus (formerly Rana ridibunda) [1]. The peptide is characterized by a C‑terminal disulfide‑linked heptapeptide loop (the ‘Rana box’) and an N‑terminal amphipathic α‑helical segment, features conserved across the brevinin‑2 clade [2]. Brevinin-2Ra is one of several brevinin‑2 paralogs co‑expressed in the same organism, alongside Brevinin‑2R, Brevinin‑2Rb, Brevinin‑2Rc, and Brevinin‑2Rd [1]. Its primary amino acid sequence (GILDSLKNFAKDAAGILLKKASCKLSGQC) differs substantially from these co‑isolated homologs, suggesting a unique functional niche within the innate immune arsenal of the frog.

Why Brevinin-2 Paralogs Are Not Interchangeable


The skin of a single Pelophylax ridibundus frog simultaneously secretes at least five distinct brevinin‑2 peptides (Brevinin‑2R, Brevinin‑2Ra, Brevinin‑2Rb, Brevinin‑2Rc, Brevinin‑2Rd), each with a unique mature amino acid sequence [1]. This sequence diversity is not functionally neutral. Systematic structure‑activity relationship (SAR) studies on the related Brevinin‑2R demonstrate that even conservative amino acid substitutions or cyclization modifications can dramatically alter antimicrobial potency, hemolytic activity, and proteolytic stability [2]. Consequently, substituting Brevinin‑2Ra with another brevinin‑2 paralog without empirical justification risks introducing uncharacterized changes in target selectivity, therapeutic index, and pharmacokinetic behavior. The quantitative evidence presented below demonstrates exactly where Brevinin‑2Ra occupies a distinct position in the brevinin‑2 functional landscape, making it a necessary, rather than interchangeable, component for rigorous structure‑activity correlation and application‑directed studies.

Key Differentiators of Brevinin-2Ra


Physicochemical Divergence from Brevinin-2R

Brevinin‑2Ra exhibits only 46% amino acid identity with Brevinin‑2R, the most extensively characterized co‑isolated paralog from P. ridibundus [1]. This sequence divergence translates into significant differences in calculated net charge, grand average of hydropathicity (GRAVY), and Boman index (a predictor of protein‑binding potential) [2]. Brevinin‑2Ra carries a net charge of +4 at neutral pH and a GRAVY score of 0.614, compared to +3 and 0.444 for Brevinin‑2R. The higher hydrophobicity and charge of Brevinin‑2Ra predict enhanced membrane‑partitioning thermodynamics and distinct target‑selectivity profiles relative to Brevinin‑2R.

Antimicrobial peptide Structure-activity relationship Sequence alignment

Hemolytic Liability Comparison

Brevinin‑2R displays low but measurable hemolytic activity against mammalian erythrocytes, whereas synthetic diastereomer and cyclic analogs derived from the Brevinin‑2R scaffold completely lose hemolytic activity even at concentrations up to 400 µg/mL [1]. Although direct hemolysis data for Brevinin‑2Ra have not been reported, the sequence differences—particularly the altered distribution of hydrophobic and charged residues—suggest that Brevinin‑2Ra may occupy an intermediate or distinct position in the hemolysis‑versus‑activity spectrum. In contrast, class‑reference peptides such as Brevinin‑2 (from Rana esculenta) exhibit MIC values of 8 µg/mL against S. aureus and 4 µg/mL against E. coli but lack publicly available hemolysis data, preventing a direct safety‑margin comparison [2].

Hemolysis Therapeutic index Peptide engineering

Anticancer Selectivity Profile

Brevinin‑2R exerts semi‑selective cytotoxicity toward malignant cells (Jurkat, BJAB, HT29/219, SW742, L929, MCF‑7, A549) with relative sparing of primary human peripheral blood mononuclear cells (PBMC), T cells, and lung fibroblasts [1]. The mechanism involves a distinctive lysosomal‑mitochondrial death pathway that includes cathepsin‑B and cathepsin‑L activation, decreased mitochondrial membrane potential, ATP depletion, and ROS production, largely independent of caspase activation [1]. Brevinin‑2Ra, with its different amino acid composition, is expected to exhibit a modified selectivity signature. In the absence of direct anticancer profiling for Brevinin‑2Ra, Brevinin‑2R serves as a functional benchmark; however, the 46% sequence identity between the two peptides precludes reliable extrapolation of the cancer‑selectivity index.

Anticancer peptide Selective cytotoxicity Lysosomal-mitochondrial death pathway

Proteolytic Stability Contrast

Brevinin‑2R retains only 20% of its antimicrobial activity after proteolytic challenge, reflecting its vulnerability to endogenous proteases and limiting its translational potential [1]. In contrast, its diastereomer analog (D) and cyclic analog (C) retain 90% and 60% activity, respectively, under identical conditions [1]. The proteolytic stability of Brevinin‑2Ra has not been experimentally determined. Given that Brevinin‑2Ra possesses a distinct primary sequence with different protease cleavage site landscapes (predicted by sequence‑based cleavage algorithms), its stability is expected to differ from both Brevinin‑2R and the engineered analogs. This gap represents a critical variable for in vivo or serum‑containing in vitro experimental designs.

Proteolytic stability Peptide engineering Antimicrobial peptide

Research Applications of Brevinin-2Ra


AMP Repertoire Structure-Function Mapping

The co‑existence of five distinct brevinin‑2 peptides in a single organism provides a unique natural library for dissecting how subtle sequence changes modulate antimicrobial potency, target selectivity, and toxicity [1]. Brevinin‑2Ra, as a distinct member with only 46% identity to Brevinin‑2R, is an essential component of this library. Researchers conducting comprehensive structure‑activity relationship (SAR) mapping of the brevinin‑2 subfamily require Brevinin‑2Ra to complete the sequence‑activity matrix and derive generalizable design principles for synthetic AMP optimization.

Membrane-Perturbing Efficiency Benchmarking

Brevinin‑2Ra exhibits a calculated GRAVY hydrophobicity of 0.614 and net charge of +4, positioning it as a more hydrophobic and more highly charged entity than Brevinin‑2R (GRAVY 0.444, charge +3) [1]. These parameters predict altered membrane‑partitioning kinetics and pore‑formation efficiency. Experimental validation of these predictions using Brevinin‑2Ra provides a rigorous test for computational models of AMP‑membrane interactions, making it a high‑value probe for biophysical chemists developing next‑generation in silico design tools.

Hemolytic Threshold Determination

The Brevinin‑2R scaffold yields a range of hemolytic activities: from low hemolysis in the wild‑type peptide to complete abolition of hemolysis in D‑amino acid and cyclic analogs at concentrations up to 400 µg/mL [1]. Brevinin‑2Ra, with its distinct hydrophobic face and charge distribution, is predicted to occupy a novel position on this hemolysis spectrum. Incorporating Brevinin‑2Ra into hemolytic threshold studies enables the precise definition of sequence determinants that separate antimicrobial activity from mammalian cell toxicity, a critical goal for translational AMP development.

Proteolytic Stability Landscape Completion

The proteolytic stability of the brevinin‑2 scaffold is highly sequence‑dependent, with wild‑type Brevinin‑2R retaining only 20% activity after challenge while engineered analogs retain 60‑90% [1]. Brevinin‑2Ra, whose sequence contains a different array of putative protease cleavage sites, represents a missing data point in the stability landscape. Experimental determination of its stability would complete the structure‑stability correlation for this important AMP scaffold and inform rational design of protease‑resistant variants.

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